2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt

Catalog No.
S1891531
CAS No.
68037-40-1
M.F
C12H10NaO3+
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Furandione, polymer with ethenylbenzene, sulfo...

CAS Number

68037-40-1

Product Name

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt

IUPAC Name

sodium;furan-2,5-dione;styrene

Molecular Formula

C12H10NaO3+

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1

InChI Key

AGYUYWQDVRLUBV-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+]

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+]

Dispersant and Emulsifier

  • Due to its charged groups (sulfonates), it can effectively disperse and stabilize particles in aqueous solutions. This makes it useful in various research fields, including:
    • Drug Delivery Systems: Research on using it to create stable nanoparticles for drug delivery applications [].
    • Colloid and Interface Science: Studies on its interactions with other colloids and its impact on stability of emulsions and suspensions [].

Ion Exchanger

  • The sulfonate groups can also participate in ion exchange reactions. This property is being explored in:
    • Catalysis: As a support material for catalysts used in various chemical reactions [].
    • Chromatography: Research on its use for separation of biomolecules [].

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt, is a synthetic polymer derived from the reaction of 2,5-furandione and ethenylbenzene. This compound is characterized by its sulfonate groups, which enhance its solubility in water and contribute to its ionic properties. The chemical formula can be represented as (C8H8.C4H2O3.Na)x(C_8H_8.C_4H_2O_3.Na)_x and it has a CAS number of 68037-40-1. Its structure includes a backbone of polystyrene with sulfonic acid functionalities, making it useful in various applications including as an anti-set-off agent in printing processes .

The mechanism of action of this compound depends on the specific application. Here are two potential scenarios:

  • Dispersant

    Due to its negative charges, the polymer can interact with and disperse other charged particles, acting as a dispersant in suspensions or emulsions [].

  • Catalyst

    The sulfonate groups can act as acidic sites, potentially enabling the polymer to act as a catalyst for certain reactions in aqueous media [].

  • Eye and skin irritation

    The compound might cause irritation upon contact with eyes and skin due to the ionic nature of the sulfonate groups [].

  • Dust inhalation

    Inhalation of dust particles containing the polymer can irritate the respiratory tract.

The synthesis of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt typically involves the following reactions:

  • Polymerization: The polymerization of ethenylbenzene (styrene) occurs under radical conditions to form polystyrene.
  • Sulfation: The introduction of sulfonic acid groups can be achieved through reaction with sulfuric acid or chlorosulfonic acid, leading to the formation of polystyrenesulfonic acid.
  • Neutralization: The sulfonic acid groups are then neutralized with sodium hydroxide to produce the sodium salt form of the polymer.

These reactions contribute to the compound's unique properties such as increased solubility and ionic character .

The synthesis methods for 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt generally include:

  • Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.
  • Sulfation Process: This involves treating the polystyrene with a sulfonating agent followed by neutralization.
  • Characterization Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the structure and composition of the synthesized polymer .

The applications of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt include:

  • Printing Industry: Used as an anti-set-off agent to prevent ink from smudging during printing processes.
  • Water Treatment: Its ionic properties make it suitable for use in water purification systems.
  • Biomedical

Interaction studies for this compound primarily focus on its behavior in aqueous environments and its interactions with various ions. The presence of sulfonate groups allows for strong electrostatic interactions with positively charged species. Studies indicate that these interactions can enhance the adsorption capacity of pollutants in water treatment applications .

Similar compounds include:

CompoundStructure CharacteristicsUnique Features
2,5-Furandione PolymerContains furan ring and sulfonate groupsEnhanced solubility due to furan component
Polystyrenesulfonic AcidSulfonated polystyreneWidely used but lacks furan functionality
Polyacrylic AcidAcrylic backbone with carboxylic groupsDifferent ionic properties compared to furan
Polyvinylsulfonic AcidVinyl backbone with sulfonate groupsDistinct mechanical properties

The uniqueness of 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt lies in its combination of furan chemistry and sulfonation which enhances its utility across diverse applications while providing distinct physical and chemical properties .

Other CAS

68037-40-1

General Manufacturing Information

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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